molecular formula C15H14O2 B13897643 Methyl 2-cyclopropyl-1-naphthoate

Methyl 2-cyclopropyl-1-naphthoate

Cat. No.: B13897643
M. Wt: 226.27 g/mol
InChI Key: IBQXQHJVNPDEKZ-UHFFFAOYSA-N
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Description

Methyl 2-cyclopropyl-1-naphthoate is an organic compound belonging to the class of naphthoates It is characterized by a naphthalene ring system substituted with a cyclopropyl group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyclopropyl-1-naphthoate can be synthesized through a multi-step reaction process. One common method involves the reaction of acenaphthoquinone with various 1,3-diketones in the presence of primary aliphatic and benzylic alcohols. This reaction proceeds via a sequential addition/oxidation mechanism, including a metal-free addition step followed by oxidative cleavage of the corresponding vicinal diols at room temperature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized reactors and purification techniques such as distillation and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopropyl-1-naphthoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted naphthoate derivatives.

Scientific Research Applications

Methyl 2-cyclopropyl-1-naphthoate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 2-cyclopropyl-1-naphthoate involves its interaction with specific molecular targets and pathways. The cyclopropyl group imparts unique reactivity, allowing the compound to participate in various biochemical processes. The ester functional group can undergo hydrolysis, releasing the active naphthoate moiety, which can interact with cellular components and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-cyclopropyl-1-naphthoate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

methyl 2-cyclopropylnaphthalene-1-carboxylate

InChI

InChI=1S/C15H14O2/c1-17-15(16)14-12-5-3-2-4-10(12)8-9-13(14)11-6-7-11/h2-5,8-9,11H,6-7H2,1H3

InChI Key

IBQXQHJVNPDEKZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC2=CC=CC=C21)C3CC3

Origin of Product

United States

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